Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-
Description
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- is derived through a systematic analysis of its molecular structure. The compound is formally named 4-amino-5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one , which encapsulates its critical substituents and stereochemistry.
The base component, a pyrimidin-2-one ring, is substituted at the 4-position with an amino group (-NH2) and at the 5-position with a chlorine atom. The sugar moiety, a dideoxyribofuranose derivative, lacks hydroxyl groups at the 2' and 3' positions and incorporates a fluorine atom at the 3' position. The stereochemical descriptors (2R,4S,5R) specify the spatial arrangement of substituents on the oxolane (tetrahydrofuran) ring, ensuring unambiguous identification.
The simplified molecular-input line-entry system (SMILES) string for this compound is C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)F, which encodes the connectivity and stereochemistry of atoms. Similarly, the International Chemical Identifier (InChI) key DKTULUNJRRRNTA-RRKCRQDMSA-N provides a standardized representation for database searches and computational modeling.
CAS Registry and Alternative Identifiers
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- is cataloged under the Chemical Abstracts Service (CAS) Registry Number 127492-32-4 , a universal identifier used in chemical inventories and regulatory documents. Additional identifiers include:
- ChEBI ID : CHEBI:195587 (Chemical Entities of Biological Interest database).
- DSSTox Substance ID : DTXSID80155587 (EPA’s Distributed Structure-Searchable Toxicity database).
- Wikidata Entry : Q83023520 (structured data repository).
- Nikkaji Number : J322.526G (Japanese Chemical Substance Dictionary).
Synonymous designations for this compound include 3'-F-5-Cl-ddC and FddClCyd , reflecting its relationship to dideoxycytidine (ddC) analogs. These aliases are frequently employed in medicinal chemistry literature to denote its structural similarity to antiviral nucleosides.
Structural Relationship to Cytidine Derivatives
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- belongs to the broader class of 2',3'-dideoxycytidine (ddC) analogs , which are characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification confers resistance to enzymatic degradation by cellular nucleases, a feature shared with antiviral agents like zalcitabine.
Key structural distinctions from canonical cytidine include:
- 5-Chloro Substitution : The replacement of hydrogen with chlorine at the 5-position of the cytosine base alters electronic properties and base-pairing interactions.
- 3'-Fluoro Modification : The fluorine atom at the 3' position introduces electronegativity and steric effects, influencing sugar puckering and interaction with viral polymerases.
- Dideoxy Ribose : The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation during nucleic acid synthesis, a mechanism exploited in chain-terminating antiviral therapies.
Comparative analysis with related compounds, such as 5-fluorocytidine (5-FC) and 2',3'-didehydro-2',3'-dideoxycytidine (d4C) , highlights the unique combination of halogenation and sugar modifications in cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-. For instance, the 3'-fluoro group distinguishes it from d4C, which contains a double bond between the 2' and 3' carbons.
Properties
CAS No. |
127492-32-4 |
|---|---|
Molecular Formula |
C9H11ClFN3O3 |
Molecular Weight |
263.65 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClFN3O3/c10-4-2-14(9(16)13-8(4)12)7-1-5(11)6(3-15)17-7/h2,5-7,15H,1,3H2,(H2,12,13,16)/t5-,6+,7+/m0/s1 |
InChI Key |
DKTULUNJRRRNTA-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves several steps. One common method includes the fluorination of a suitable precursor, followed by chlorination and subsequent glycosylation to form the desired nucleoside analogue. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and chlorinating agents like thionyl chloride. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Applications
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- has shown promise in antiviral therapy, particularly for HIV:
- Efficacy Against Resistant Strains : It demonstrates selective antiviral activity against various strains of HIV, including those resistant to other nucleoside analogs such as zidovudine and didanosine.
- Low Cytotoxicity : The compound exhibits low cytotoxicity and favorable pharmacokinetic properties, making it a candidate for further development in antiviral therapies.
Comparative Efficacy
| Compound Name | Structure Comparison | IC50 (µM) | Notes |
|---|---|---|---|
| Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro | Cl at C5, F at C3' | 1.8 | Effective against resistant HIV strains |
| 2’,3’-Dideoxy-3’-fluoro-5-methylcytidine | CH₃ at C5 | TBD | Similar mechanism; less effective against HIV |
| 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine | Br at C5 | TBD | Different halogen; varying efficacy |
Anticancer Research
The unique properties of Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- also make it a candidate for anticancer research:
- Interference with Nucleic Acid Synthesis : Its structural similarity to natural nucleosides allows it to be incorporated into DNA or RNA, potentially inhibiting cancer cell proliferation.
- Potential as a Chemotherapeutic Agent : The compound's ability to inhibit cellular processes crucial for cancer cell survival positions it as a potential therapeutic agent in oncology.
Pharmacokinetics
Research indicates that Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- possesses good oral bioavailability and low toxicity levels. Its pharmacokinetic profile suggests that it could be administered effectively in clinical settings with minimal adverse effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-, particularly in antiviral and anticancer research:
- HIV Studies : Clinical studies have demonstrated its effectiveness against various strains of HIV and its safety profile in human subjects.
- Anticancer Activity : Preliminary research indicates that the compound may inhibit tumor growth by disrupting nucleic acid synthesis in cancer cells.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the elongation of DNA or RNA chains, thereby preventing the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antiviral activity, selectivity, and toxicity of 5-Cl-FddCyd are best understood in the context of structurally related nucleoside analogs. Key comparisons include:
3'-Fluoro-2',3'-Dideoxyuridine Derivatives (FddUrd Analogs)
- Structural similarity : Replace cytidine’s base with uracil and vary the 5-position halogen (Cl, Br, I).
- Activity : All 5-halogenated FddUrd analogs (e.g., FddClUrd, FddBrUrd) inhibit HIV-1 replication with ED₅₀ values of 0.2–0.4 µM, comparable to 5-Cl-FddCyd .
- Selectivity : FddClUrd exhibits a selectivity index (SI) of 1,408, similar to AZT (SI: 1,603), due to its high affinity for thymidine kinase .
- Key difference : Uracil-based analogs lack activity against HBV, unlike cytidine derivatives like 3TC .
3TC (Lamivudine)
- Structure : L-configured 2',3'-dideoxy-3'-thiacytidine (3'-sulfur replaces 3'-oxygen).
- Activity : Inhibits both HIV and HBV (IC₅₀: 0.05 µM for HBV) .
- Mechanism : L-configuration allows phosphorylation by human deoxycytidine kinase (dCK), enabling chain termination during viral DNA synthesis .
- Toxicity : Lower mitochondrial toxicity than ddC, attributed to reduced inhibition of DNA polymerase γ .
Zalcitabine (ddC)
- Structure : 2',3'-dideoxycytidine (lacks 3'-fluoro).
- Activity : Potent anti-HIV activity but with a short half-life and high mitochondrial toxicity (IC₅₀ for mtDNA depletion: 0.02 µM) .
- Contrast : 5-Cl-FddCyd’s 3'-fluoro substitution improves metabolic stability and reduces off-target effects, as shown in phase I trials .
3'-α-Fluoro Nucleosides (e.g., FLT, FddClU)
- Structure : D- or L-configured 3'-fluoro analogs (e.g., FLT: 3'-α-fluoro-thymidine).
- Activity : FLT inhibits HIV but causes severe cytotoxicity. In contrast, D-β-3'-fluoro-5-chlorouridine (FddClU) shows reduced toxicity while maintaining anti-HIV efficacy .
- Stereochemical impact : L-nucleosides like 3TC avoid cytotoxicity associated with D-configuration, highlighting the role of chirality in therapeutic windows .
Structural and Functional Data Tables
Table 1: Comparative Antiviral Profiles of Selected Nucleoside Analogs
Table 2: Impact of Substituents on Activity and Toxicity
Key Research Findings
Mechanistic Insights :
- 5-Cl-FddCyd’s 3'-fluoro group disrupts hydrogen bonding with viral polymerases, enhancing chain termination .
- The 5-chloro substituent increases lipophilicity, improving cellular uptake and target binding .
Clinical Relevance :
- Phase I trials of 5-Cl-FddCyd (935U83) demonstrated favorable pharmacokinetics and reduced hematological toxicity compared to AZT .
Mitochondrial Toxicity: Dideoxy analogs (e.g., ddC) deplete mtDNA at nanomolar concentrations, but 5-Cl-FddCyd’s modifications mitigate this risk .
Stereochemical Considerations :
- L-nucleosides like 3TC avoid toxicity seen in D-analogs by exploiting human kinases’ conformational flexibility .
Biological Activity
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- (often referred to as 5-Cl-ddC) is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research, particularly for its efficacy against HIV. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- is characterized by the following structural features:
- Chemical Formula : C₉H₈ClF₃N₃O₄
- Molecular Weight : Approximately 263.65 g/mol
- Halogen Substitutions : Chlorine at the 5-position and fluorine at the 3'-position enhance its biological activity compared to other nucleosides.
The primary mechanism through which Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- exerts its antiviral effects involves:
- Inhibition of Reverse Transcriptase : The compound effectively inhibits the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA from RNA templates. Studies have shown that it interacts with the active site of this enzyme, leading to an average IC50 value of approximately 1.8 µM against HIV type 1.
- Incorporation into Nucleic Acids : As a nucleoside analog, it can be incorporated into viral RNA or DNA, disrupting normal nucleic acid synthesis and thereby inhibiting viral replication.
Antiviral Efficacy
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- has demonstrated selective antiviral activity against various strains of HIV, including those resistant to other nucleoside analogs such as zidovudine and didanosine. Its low cytotoxicity and favorable pharmacokinetic properties make it a promising candidate for further development in antiviral therapies.
Comparative Efficacy
The compound can be compared with other nucleoside analogs based on their structural differences and biological activities:
| Compound Name | Structure Comparison | IC50 (µM) | Notes |
|---|---|---|---|
| Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- | Cl at C5, F at C3' | 1.8 | Effective against resistant HIV strains |
| 2’,3’-Dideoxy-3’-fluoro-5-methylcytidine | CH₃ at C5 | TBD | Similar mechanism; less effective against HIV |
| 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine | Br at C5 | TBD | Different halogen; varying efficacy |
Pharmacokinetics
Research indicates that Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- possesses good oral bioavailability and low toxicity levels. Its pharmacokinetic profile suggests that it could be administered effectively in clinical settings with minimal adverse effects .
Case Studies and Research Findings
Several studies have highlighted the potential applications of Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- in both antiviral and anticancer research:
Q & A
Q. What are the established synthetic routes for 5-chloro-2',3'-dideoxy-3'-fluorocytidine, and what are the critical stereochemical considerations?
The synthesis typically involves glycosylation of a fluorinated sugar moiety with a modified cytosine base. A key intermediate, methyl 5-O-benzoyl-2-chloro-2,3-dideoxy-3-fluoro-β-D-ribofuranoside, is prepared via sequential halogenation and fluorination steps. Stereochemical control at the 3'-fluoro position is achieved using tributyltin hydride-mediated reduction to retain the β-D-erythro configuration, critical for antiviral activity . Side reactions, such as HF elimination during deprotection, require careful optimization of reaction conditions (e.g., mild alkaline hydrolysis) .
Q. How does 5-chloro-2',3'-dideoxy-3'-fluorocytidine inhibit viral replication, and what is its primary enzymatic target?
The compound acts as a chain terminator of viral DNA synthesis. Its triphosphate metabolite competitively inhibits HIV-1 reverse transcriptase (RT) by incorporating into the growing DNA strand, exploiting the absence of a 3'-OH group for elongation. The 5-chloro substitution enhances binding affinity to RT’s active site, as demonstrated in enzyme inhibition assays (IC₅₀ = 1.8 µM against clinical HIV isolates) . Structural studies of analogous 3'-fluoronucleotides co-crystallized with RT reveal a hydrogen-bonding network stabilized by the fluorine atom .
Q. What analytical techniques are used to confirm the stereochemistry and purity of this compound?
- NMR Conformational Analysis : PSEUROT software (version 6.3) models sugar puckering and vicinal coupling constants (³JHH) to assign the erythro configuration .
- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 260 nm) and mass spectrometry (ESI+) validate purity and molecular weight .
- X-ray Crystallography : Co-crystallization with RT or NDK enzymes provides direct evidence of fluorine-mediated interactions .
Advanced Research Questions
Q. How does viral resistance to 5-chloro-2',3'-dideoxy-3'-fluorocytidine develop, and what mutations confer cross-resistance to other dideoxynucleosides?
Resistance profiling in HIV-1 strains (e.g., HXB2 and RTMC) showed no emergent mutations after prolonged exposure to 935U83 (the uridine analog), unlike AZT-resistant strains with thymidine analog mutations (TAMs). This suggests a unique resistance barrier due to the 3'-fluoro and 5-chloro substituents, which sterically hinder RT’s ability to excise the incorporated nucleotide . Cross-resistance to ddI or ddC is minimal, as confirmed in phenotypic assays .
Q. What is the rationale for combining this compound with other nucleoside analogs (e.g., 3TC or FTC) in antiviral therapy?
Combination with 3'-thiacytidine analogs (e.g., 3TC) targets multiple viral enzymes simultaneously. For example:
- Synergy against HBV : 5-FSddC (5-fluoro-3TC) and SddC inhibit HBV DNA polymerase at 0.5 µM, with no mitochondrial toxicity observed at therapeutic doses .
- Overlapping metabolic pathways : Co-administration with FLT (3'-deoxy-3'-fluorothymidine) avoids competition for intracellular phosphorylation enzymes, enhancing triphosphate pool levels .
Q. How do conformational changes in the ribose ring influence the compound’s antiviral activity and metabolic stability?
The gauche effect between the 3'-F and 2'-Cl substituents stabilizes the C3'-endo sugar pucker, mimicking natural nucleosides and improving RT binding. Computational modeling (PSEUROT) shows that 2'-chloro substitution increases the pseudorotation phase angle (P = 18°–36°), favoring a rigid conformation resistant to enzymatic degradation .
Q. What preclinical models have been used to evaluate mitochondrial toxicity, and how does this compound compare to AZT or ddC?
- Human erythroid progenitor (BFU-E) assays : 935U83 showed no toxicity at >400 µM, whereas AZT and ddC inhibited growth at 0.3 µM and 0.03 µM, respectively .
- Mitochondrial DNA (mtDNA) depletion assays : In 2.2.15 HBV-transfected cells, 5-chloro-2',3'-dideoxy-3'-fluorocytidine did not reduce mtDNA levels at concentrations up to 200 µM, unlike ddC .
Q. What is the role of metabolite profiling in optimizing dosing regimens for this compound?
Pharmacokinetic studies in mice and monkeys revealed:
- Oral bioavailability : 60–86% due to lipophilic 5-chloro substitution enhancing intestinal absorption .
- Glucuronidation : Minimal hepatic metabolism (<10% vs. 70% for AZT), reducing drug-drug interactions .
- Triphosphate half-life : >12 hours in peripheral blood mononuclear cells, supporting once-daily dosing .
Contradictions and Open Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
